Epinine

概要

説明

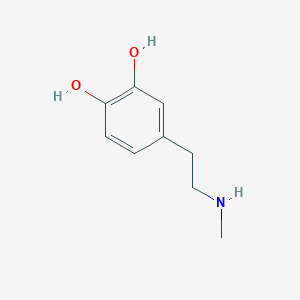

デオキシエピネフリンは、N-メチルドパミンまたはエピニンとしても知られており、重要な神経伝達物質であるドーパミンやエピネフリンと構造的に関連する有機化合物であり、天然物です。これはカテコールアミンファミリーに属し、植物、昆虫、動物に見られます。 デオキシエピネフリンは、うっ血性心不全の治療に使用されてきたプロドラッグであるイボパミンの活性代謝分解産物として重要です .

2. 製法

合成経路と反応条件: デオキシエピネフリンの最初の全合成は、バックによって報告されました。彼は、3,4-ジメトキシフェネチルアミンから、まずベンザルデヒドとのシッフ塩基を形成し、次にヨウ化メチルでN-メチル化することにより調製しました。 得られた生成物の加水分解後、ヨウ化水素酸を用いてメチルエーテルを切断することにより、デオキシエピネフリンが得られました . 1973年にボルグマンによって、N-メチル化には硫酸ジメチルを、O-脱メチル化には臭化水素酸を使用したことを除いて同様の合成が発表されました .

工業生産方法: デオキシエピネフリンの工業生産方法は、広く文書化されていません。上記で述べた合成経路は、効率と収率を確保するために適切な修正を加えれば、大規模生産に適応できます。

3. 化学反応解析

反応の種類: デオキシエピネフリンは、以下のものを含むさまざまな化学反応を起こします。

酸化: デオキシエピネフリンは、対応するキノンを形成するように酸化される可能性があります。

還元: それは、ジヒドロ誘導体を形成するように還元される可能性があります。

置換: デオキシエピネフリンは、特にアミノ基で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬が、置換反応に一般的に使用されます。

主要な生成物:

酸化: キノン

還元: ジヒドロ誘導体

置換: N-アルキルまたはN-アシル誘導体

4. 科学研究への応用

デオキシエピネフリンは、いくつかの科学研究への応用があります。

化学: さまざまなカテコールアミン誘導体の合成における前駆体として使用されます。

生物学: デオキシエピネフリンは、神経伝達における役割と生物系への影響について研究されています。

準備方法

Synthetic Routes and Reaction Conditions: The first total synthesis of deoxyepinephrine was reported by Buck, who prepared it from 3,4-dimethoxyphenethylamine by first converting the latter to its Schiff base with benzaldehyde, then N-methylating this with methyl iodide. Hydrolysis of the resulting product was followed by cleavage of the methyl ethers using hydriodic acid to furnish deoxyepinephrine . A similar synthesis, differing only in the use of dimethyl sulfate for the N-methylation and HBr for the O-demethylation, was published by Borgman in 1973 .

Industrial Production Methods: Industrial production methods for deoxyepinephrine are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate modifications to ensure efficiency and yield.

化学反応の分析

Types of Reactions: Deoxyepinephrine undergoes various chemical reactions, including:

Oxidation: Deoxyepinephrine can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Deoxyepinephrine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: N-alkyl or N-acyl derivatives

科学的研究の応用

Pharmacological Properties

Epinine is recognized for its action as a non-selective stimulant of dopamine receptors and both alpha and beta adrenergic receptors. Its pharmacological profile includes:

- Dopamine Receptor Stimulation : this compound primarily stimulates D2 receptors, leading to inhibition of noradrenergic neurotransmission. Studies have shown that it is more potent than dopamine at D2, α-, and β2-receptors but weaker at D1 receptors .

- Vasodilatory Effects : Research indicates that this compound has direct vasodilatory effects on human renal arteries through D1 receptor activation, making it relevant in renal pharmacotherapy .

- Cardiovascular Effects : this compound has been studied for its effects on blood pressure and heart rate, showing significant increases at higher doses while reducing prolactin levels at lower doses .

Cardiac Resuscitation

This compound has been investigated for its potential use in cardiac arrest scenarios. A case study involving high-dose this compound administration demonstrated that patients who received doses ranging from 0.12 to 0.22 mg/kg developed perfusing rhythms within five minutes, with systolic blood pressures reaching between 134 and 220 mm Hg . This suggests that this compound could enhance resuscitation efforts beyond standard protocols.

Ophthalmology

In ocular applications, this compound has shown promising results as a mydriatic agent. A study using porcine eyes revealed that this compound produced a more significant mydriatic effect compared to phenylephrine at equivalent concentrations . This positions this compound as a candidate for intraoperative use during cataract surgeries.

Data Table: Summary of this compound's Pharmacological Effects

High-Dose this compound in Cardiac Arrest

A notable case study involved four patients who received high-dose this compound after standard resuscitation methods failed. The rapid restoration of perfusing rhythms suggests potential benefits of higher dosing protocols in critical care settings .

Intracameral Use in Cataract Surgery

In another study focusing on ocular applications, this compound was administered intracamerally to assess its efficacy in inducing mydriasis during cataract surgery. Results indicated a superior mydriatic effect compared to traditional agents, supporting further exploration of this compound in ophthalmic procedures .

作用機序

デオキシエピネフリンは、交感神経興奮薬および血管収縮薬として作用することにより、その効果を発揮します。それは、アドレナリン受容体に結合することにより、内因性カテコールアミンの作用を模倣し、心拍数と血圧の上昇につながります。 分子標的には、αおよびβアドレナリン受容体があり、関与する経路は、ドーパミンとエピネフリンの経路に似ています .

類似の化合物:

ドーパミン: 報酬と喜びのメカニズムに関与する神経伝達物質。

エピネフリン: 闘争または逃走反応に関与するホルモンおよび神経伝達物質。

ノルエピネフリン: 覚醒と注意に関与する神経伝達物質。

比較:

独自性: デオキシエピネフリンは、天然物と合成化合物の両方としての二重の役割でユニークです。それはドーパミンとエピネフリンと構造的に似ていますが、薬理学的プロファイルと代謝経路が異なります。

薬理学: ドーパミンとエピネフリンは、主に神経伝達物質機能のために使用される一方で、デオキシエピネフリンは、代謝産物および心不全の治療薬として重要です

類似化合物との比較

Dopamine: A neurotransmitter involved in reward and pleasure mechanisms.

Epinephrine: A hormone and neurotransmitter involved in the fight-or-flight response.

Norepinephrine: A neurotransmitter involved in arousal and alertness.

Comparison:

Uniqueness: Deoxyepinephrine is unique in its dual role as a natural product and a synthetic compound. It is structurally similar to dopamine and epinephrine but differs in its pharmacological profile and metabolic pathways.

Pharmacology: While dopamine and epinephrine are primarily used for their neurotransmitter functions, deoxyepinephrine is significant as a metabolic product and a therapeutic agent for heart failure

生物活性

Epinine, also known as N-methyldopamine or deoxyepinephrine, is a naturally occurring catecholamine that shares structural similarities with dopamine and epinephrine. It has garnered attention for its pharmacological properties, particularly in the context of cardiovascular health. This article delves into the biological activity of this compound, exploring its mechanisms of action, electrochemical behavior, and implications in clinical applications.

Pharmacological Properties

This compound exhibits a range of biological activities primarily related to its role as a catecholamine. It is involved in the modulation of blood pressure and has been studied for its potential therapeutic effects in conditions such as congestive heart failure. The compound acts on various adrenergic receptors, influencing vascular tone and cardiac output.

The primary mechanism through which this compound exerts its effects involves the stimulation of adrenergic receptors, particularly the D1 and D2 dopamine receptors. This compound's action leads to vasodilation and increased renal blood flow, making it a candidate for managing hypertension and heart failure .

Comparative Activity with Other Catecholamines

Research indicates that this compound has similar effects on blood pressure as other catecholamines like adrenaline. Studies by Easson and Stedman suggest that this compound's activity is comparable to that of d-adrenaline, highlighting its potential as an effective substitute in clinical settings where epinephrine is contraindicated .

Electrochemical Behavior

Recent studies have focused on the electrochemical properties of this compound, which are crucial for its detection and quantification in biological fluids. Various modified electrodes have been developed to enhance the sensitivity and selectivity of this compound detection.

Detection Methods

- Screen-Printed Electrodes (SPE) : The use of graphene oxide/ZIF-67 nanocomposites has shown significant improvement in the electrocatalytic activity for detecting this compound. The limit of detection (LOD) achieved was 2.0 nM, indicating high sensitivity .

- NiCo-MOF/SPGE : Another study reported an LOD of approximately 0.02 μM for this compound using nickel-cobalt metal-organic framework-modified screen-printed graphite electrodes (SPGE). This method demonstrated robust performance even in the presence of interfering substances .

Electrochemical Characteristics

The oxidation peak current of this compound was found to be diffusion-controlled, with optimal scan rates identified for effective measurement. The anodic peak current at modified electrodes was significantly higher than that at unmodified electrodes, underscoring the advantages of using nanocomposite materials for electrochemical sensing .

Case Study: this compound in Heart Failure Management

A clinical investigation highlighted the effectiveness of this compound in patients with congestive heart failure. Administered intravenously, this compound improved cardiac output and renal perfusion without significant adverse effects compared to traditional therapies . This positions this compound as a viable alternative in managing patients who do not respond well to standard catecholamines.

Toxicology and Safety Profile

Although beneficial, caution is warranted due to potential overdose risks associated with this compound administration. Monitoring plasma levels is essential to mitigate adverse effects such as hypertension or tachycardia .

特性

IUPAC Name |

4-[2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKZFDYBISXGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198205 | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-15-5 | |

| Record name | Epinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deoxyepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylaminoethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7339QLN1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | Epinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。